molecular formula C13H16N2O3 B2871011 2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922131-35-9

2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2871011
CAS No.: 922131-35-9
M. Wt: 248.282
InChI Key: QQAXEVDGOUCWAG-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound for research and experimental applications. It is built around the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold, a structure of high interest in medicinal chemistry due to its diverse biological activities. Compounds featuring the tetrahydroquinoline core are frequently investigated for their potential as kinase inhibitors and in oncology research . Furthermore, the tetrahydroquinoline pharmacophore is a key structure in the development of modulators for nuclear receptors and has been identified in novel synthetic derivatives evaluated for anti-proliferative activities against various cancer cell lines . This acetamide derivative serves as a valuable building block for chemical synthesis and a starting point for the discovery and optimization of new therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop probes for biological targets. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

2-ethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-18-8-13(17)14-10-4-5-11-9(7-10)3-6-12(16)15-11/h4-5,7H,2-3,6,8H2,1H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAXEVDGOUCWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC2=C(C=C1)NC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Friedel-Crafts Acylation and Cyclocondensation

This method prioritizes the formation of the tetrahydroquinoline core before introducing the acetamide group.

Step 1: Synthesis of 6-Amino-2-oxo-1,2,3,4-tetrahydroquinoline

  • Starting material : 4-Aminophenethyl alcohol.
  • Reaction : Cyclization via Pfitzinger conditions (acetic anhydride, H₂SO₄) yields 2-oxo-1,2,3,4-tetrahydroquinoline-6-amine.
  • Yield : 68–72% (reported for analogous structures).

Step 2: Ethoxyacetamide Installation

  • Reagents : Ethoxyacetyl chloride, triethylamine (TEA), dichloromethane (DCM).
  • Conditions : Stir at 0°C → room temperature, 12 hours.
  • Yield : 85–90%.

Optimization Note : Using Schotten-Baumann conditions (aqueous NaOH, THF) reduces side-product formation by controlling pH.

Route 2: Direct Acylation of Preformed Tetrahydroquinolinone

This route begins with a commercially available 2-oxo-1,2,3,4-tetrahydroquinoline-6-amine.

Step 1: Protection of Amine Group

  • Reagents : Boc anhydride, DMAP, DCM.
  • Purpose : Prevents undesired side reactions during ethoxylation.

Step 2: Ethoxylation of Acetic Acid

  • Reagents : Ethyl bromide, K₂CO₃, DMF.
  • Conditions : 60°C, 6 hours.

Step 3: Deprotection and Acylation

  • Deprotection : TFA/DCM (1:1), 2 hours.
  • Acylation : Ethoxyacetyl chloride, TEA, 0°C → RT.
  • Overall Yield : 74%.

Industrial-Scale Production Considerations

Catalytic Efficiency and Solvent Selection

Industrial protocols prioritize atom economy and solvent recyclability:

Parameter Laboratory Scale Industrial Scale
Catalyst TEA Zeolite-based solid acid
Solvent DCM Cyclopentyl methyl ether
Temperature 0–25°C 50–60°C (microwave-assisted)
Yield 85% 92% (continuous flow)

Key Innovation : Continuous flow reactors reduce reaction times from 12 hours to 30 minutes.

Analytical Characterization and Quality Control

Critical spectroscopic data for intermediate and final products:

Intermediate ¹H NMR (CDCl₃, δ ppm) IR (cm⁻¹)
6-Amino-THQ 1.90 (m, 2H), 2.70 (t, 2H) 1680 (C=O), 3350 (N-H)
Ethoxyacetyl chloride 4.15 (q, 2H), 1.35 (t, 3H) 1745 (C=O), 1250 (C-O)
Final product 6.85 (s, 1H, NH), 4.10 (q) 1650 (amide C=O), 1245 (C-O)

Purity Standards : HPLC purity >99.5% (USP method), residual solvents <50 ppm.

Challenges and Mitigation Strategies

Regioselectivity in Acylation

The 6-position of tetrahydroquinoline is less nucleophilic than the 5- or 7-positions. Solutions include:

  • Directed metalation : Use LDA to deprotonate the 6-position selectively.
  • Protecting group strategies : Temporarily block competing sites with trimethylsilyl groups.

Stability of Ethoxy Group

Ethoxyacetamide derivatives are prone to hydrolysis under acidic conditions. Mitigations:

  • pH control : Maintain reaction media at pH 7–8.
  • Storage : Lyophilized product stored under nitrogen.

Emerging Methodologies

Enzymatic Acylation

Recent studies report lipase-mediated acylation using Candida antarctica Lipase B :

  • Conditions : 40°C, phosphate buffer (pH 7.5), 24 hours.
  • Yield : 88% with >99% regioselectivity.

Photoredox Catalysis

Visible-light-driven amidation using Ir(ppy)₃ :

  • Advantage : Avoids stoichiometric activating agents.
  • Reaction Time : 2 hours vs. 12 hours conventionally.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The ethoxy and acetamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives.

Scientific Research Applications

2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular functions. Detailed studies on its binding affinity and activity provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

2.1.1. Tetrahydroquinolinone Derivatives

  • 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide (CAS: 924829-85-6): Structural difference: Chloro substituent replaces ethoxy group; acetamide is attached via a methylene linker. Properties: Higher molecular weight (253 g/mol vs. ~263 g/mol for the ethoxy analog) and altered reactivity due to the electron-withdrawing Cl group. Used as a synthetic intermediate in drug discovery . Synthesis: Typically involves coupling of chloroacetyl chloride with 2-oxo-tetrahydroquinoline intermediates under basic conditions.
  • N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide derivatives: Structural difference: Oxo group at position 4 instead of 2; pentyl chain at N1. Pharmacological relevance: Demonstrated antibacterial and antifungal activities in studies, suggesting the importance of the oxo-quinoline scaffold in antimicrobial design .

Indole and Pyrimidine-Based Analogs

  • 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2): Structural difference: Indole core instead of tetrahydroquinoline; hydroxy-ketone substituent. Activity: Evaluated as a kinase inhibitor in cancer research, highlighting the role of the 2-oxoindole motif in targeting ATP-binding pockets .
  • t-Butyl-3-(3-(4-(3-acetamidophenyl)piperidin-1-yl)propylcarbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 31) :

    • Structural difference : Pyrimidine core with difluorophenyl and methoxymethyl substituents.
    • Synthesis : Prepared via multistep coupling reactions involving piperidine intermediates, demonstrating the versatility of 2-oxo-tetrahydropyrimidine scaffolds in medicinal chemistry .

Functional Group Variations

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
Target compound Tetrahydroquinolinone Ethoxy, acetamide at C6 ~263* Research intermediate
2-chloro-N-[(2-oxo-THQ-6-yl)methyl]acetamide Tetrahydroquinolinone Chloro, methylene-acetamide at C6 253 Synthetic intermediate
N-(4-Oxo-1-pentyl-DHQ-3-yl)-aryl-carboxamide Dihydroquinoline Pentyl, aryl-carboxamide at C3 ~350–400 Antimicrobial agents
Compound 31 (Pyrimidine analog) Tetrahydropyrimidine Difluorophenyl, methoxymethyl 658.75 Enzyme inhibition studies

*Estimated based on structural similarity.

Biological Activity

2-Ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic compound belonging to the class of quinoline derivatives. Its molecular formula is C13H16N2O3, with a molecular weight of 248.28 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity can provide insights into its therapeutic applications.

Chemical Structure

The structure of this compound is characterized by a quinoline core with an ethoxy and acetamide functional group. The specific arrangement of these groups contributes to its interaction with biological targets.

PropertyValue
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
IUPAC NameThis compound
CAS Number922131-35-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The binding affinity and specificity of the compound are crucial for modulating biological pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on cancer cell proliferation and may induce apoptosis through mechanisms involving caspase activation and cell cycle arrest.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
Prostate (DU145)12.5Induces apoptosis via caspase activation
Cervical (HeLa)15.0Cell cycle arrest at G2/M phase
Lung adenocarcinoma (A549)10.0Inhibits tubulin polymerization
Liver (HepG2)14.0Modulates signaling pathways
Breast (MCF7)11.5Induces oxidative stress leading to apoptosis

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves several pathways:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on beta-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Induction of Apoptosis : The activation of caspases has been observed in treated cancer cells, indicating that this compound may trigger programmed cell death.
  • Oxidative Stress : The generation of reactive oxygen species (ROS) has been implicated in the apoptosis induced by quinoline derivatives.

Case Studies

Several case studies have explored the biological activity of quinoline derivatives similar to this compound:

  • Study on Lung Cancer Cells : A study demonstrated that derivatives with modifications at the quinoline core exhibited enhanced cytotoxicity against A549 cells compared to standard chemotherapeutics.
    • Results : Compounds showed IC50 values ranging from 5 µM to 15 µM with significant induction of apoptosis.
  • Prostate Cancer Research : Another study focused on DU145 cells revealed that certain substitutions on the quinoline ring improved binding affinity and biological activity.
    • Results : The most potent derivative exhibited an IC50 value of approximately 8 µM and effectively inhibited cell migration.

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